molecular formula C19H22N2O5S B2569106 3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946299-11-2

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2569106
CAS RN: 946299-11-2
M. Wt: 390.45
InChI Key: BZDWLRCKJCPWBJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C21H26N2O5S) and molecular weight (418.51). More detailed properties are not specified in the search results .

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

Copper(II)-catalyzed sulfonylation of aminoquinolines, including derivatives similar to "3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide", has been developed for generating sulfonylated quinoline derivatives. This method is notable for its environmental friendliness, utilizing sodium sulfinates as sulfide sources and producing benign byproducts (Xia et al., 2016).

Antimalarial and COVID-19 Drug Applications

Theoretical investigations into sulfonamide derivatives, including quinoline-related structures, have shown potential antimalarial activity and possible applications against COVID-19. These compounds were evaluated for their ADMET properties and exhibited significant antimalarial activity, highlighting the potential of quinoline derivatives in therapeutic applications (Fahim & Ismael, 2021).

Synthesis of Dimethoxy and Trimethoxy Benzothieno Quinolines

The synthesis of dimethoxy benzothieno quinolines involves photocyclization and further chemical modifications, resulting in compounds that could serve as intermediates for pharmaceutical development. This research underscores the versatility of quinoline derivatives in synthesizing complex heterocyclic compounds (Stuart et al., 1987).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

Studies on the metabolic fate of synthetic cannabinoid receptor agonists related to quinoline sulfonamides have shed light on their phase I and II metabolites, which is crucial for drug development and toxicological screenings. This research provides insights into the chemical stability and biological interactions of such compounds (Richter et al., 2022).

Electrophysiological Activity and Cardiac Applications

N-substituted imidazolylbenzamides, structurally related to "3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide", have shown promise as selective class III agents for cardiac electrophysiological applications. This indicates the potential for quinoline derivatives in developing new therapeutics for cardiac conditions (Morgan et al., 1990).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Given its use in drug discovery and medicinal chemistry, it’s likely that it interacts with biological systems in a specific way.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-7-14(11-18(17)26-2)19(22)20-15-8-6-13-5-4-10-21(16(13)12-15)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDWLRCKJCPWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

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